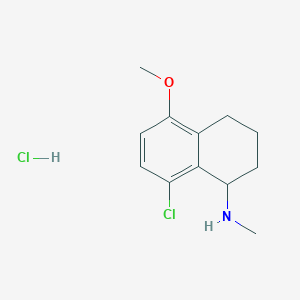

5-Chloropyridin-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloropyridin-3-amine hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2 . It is used as a synthetic intermediate .

Synthesis Analysis

The synthesis of this compound involves a reaction with acetic acid at 100℃ for 18 hours . Another method involves a reaction in isopropyl alcohol at 75℃ for 1 hour .Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight is 128.56 g/mol .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with acetic acid at 100℃ for 18 hours . It can also react in isopropyl alcohol at 75℃ for 1 hour .Physical and Chemical Properties Analysis

This compound has a molecular weight of 128.56 g/mol . It has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has a topological polar surface area of 38.9 Ų .Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

Palladium-Catalyzed Amination : Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine. This process yielded 5-amino-2-chloropyridine with high chemoselectivity and yield, illustrating the role of 5-chloropyridin-3-amine hydrochloride in catalyzed amination reactions (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Novel Compounds : M. Gümüş (2019) developed an eco-friendly protocol for the synthesis of Schiff bases using 5-pyridinyl-3-amino-1,2,4-triazole hydrochlorides. This work highlights the versatility of this compound in green chemistry applications (M. Gümüş, 2019).

Crystallography and Molecular Structure

- Hydrogen-bonded Networks : Perpétuo and Janczak (2010) studied the crystal structures involving 5-chloropyridin-2-amine, revealing hydrogen-bonded networks. This underscores the significance of this compound in crystallography and the understanding of molecular interactions (Perpétuo & Janczak, 2010).

Fluorescence and Optical Properties

- Fluorescence Properties : Sueki et al. (2014) synthesized 1,4-dihydropyridines from amine hydrochloride salts, demonstrating varied wavelengths of fluorescence. This study highlights the potential of this compound in developing fluorescent materials (S. Sueki et al., 2014).

Green Chemistry

- Sustainable Synthesis Methods : Gupta and Khurana (2017) presented a method for synthesizing 5-hydroxy-chromeno[2,3-b]pyridines using catalyst and solvent-free conditions. This research showcases the application of this compound in sustainable and efficient synthesis processes (Shruti Gupta & J. Khurana, 2017).

Safety and Hazards

The safety information for 5-Chloropyridin-3-amine hydrochloride indicates that it has a signal word of "Warning" . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

5-chloropyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-4-1-5(7)3-8-2-4;/h1-3H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOCCXRPJDCYMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094506-37-1 |

Source

|

| Record name | 5-chloropyridin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

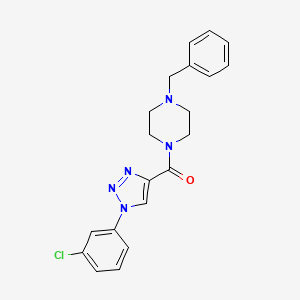

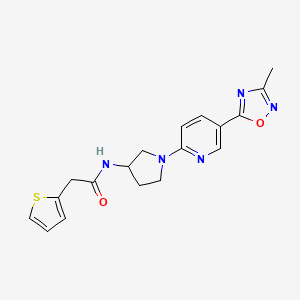

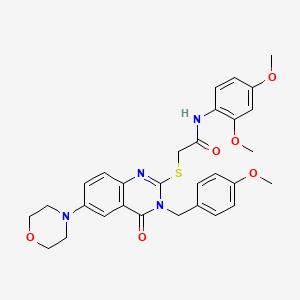

![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)

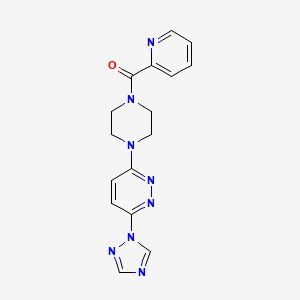

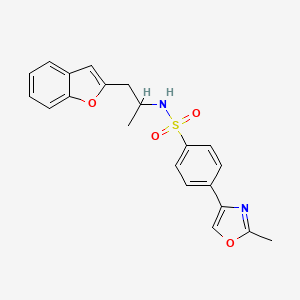

![2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2359857.png)

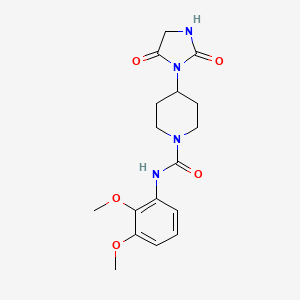

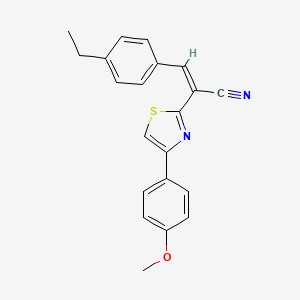

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)

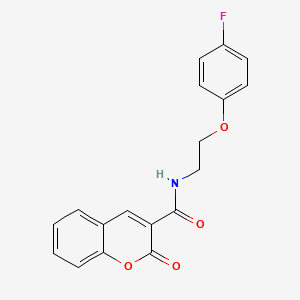

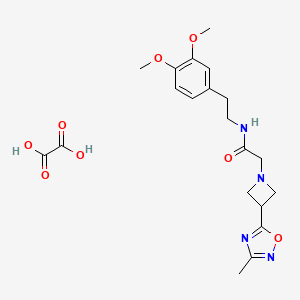

![benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2359859.png)